molecular formula C16H22BN3O3 B577641 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1356068-62-6

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B577641
CAS No.: 1356068-62-6
M. Wt: 315.18
InChI Key: KMOMTJKORSQJNI-UHFFFAOYSA-N
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Description

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a chemical compound with the molecular formula C16H22BN3O3. It is known for its unique structure, which includes a morpholine ring, a nicotinonitrile moiety, and a dioxaborolane group. This compound is used in various scientific research applications due to its versatile reactivity and potential biological activities .

Mechanism of Action

Target of Action

Compounds of this nature are often used in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . The primary targets in such reactions are typically carbon atoms in organic molecules that can form new bonds with the boron atom in the compound.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule. This reaction is facilitated by a palladium catalyst, which mediates the transfer of the organic group from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The downstream effects of this pathway depend on the specific molecules involved in the reaction and can lead to the synthesis of a wide variety of organic compounds.

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity .

Result of Action

The result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a new organic compound, depending on the other reactants involved in the reaction .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst (typically palladium) is crucial for the compound’s action in Suzuki-Miyaura cross-coupling reactions . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from commercially available precursors. This often involves nitrile formation and subsequent functionalization.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the nicotinonitrile core is replaced by a morpholine group.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate, used in borylation reactions.

    Solvents: Common solvents include xylene, dichloromethane, and tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitutions can introduce various functional groups onto the morpholine or nicotinonitrile moieties.

Scientific Research Applications

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to its combination of a morpholine ring, a nicotinonitrile moiety, and a dioxaborolane group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18)14(19-11-13)20-5-7-21-8-6-20/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOMTJKORSQJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682387
Record name 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356068-62-6
Record name 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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